N-Pyrazinylcarbonylphenylalanine methyl ester

Description

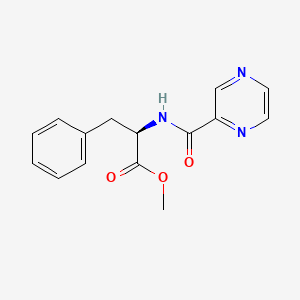

Chemical Identity: N-Pyrazinylcarbonylphenylalanine methyl ester (CAS 73058-37-4) is a synthetic intermediate with the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.30 g/mol. Its structure comprises a phenylalanine backbone modified with a pyrazine carbonyl group at the amino terminus and a methyl ester at the carboxyl terminus. The IUPAC name is methyl 3-phenyl-2-(pyrazine-2-carbonylamino)propanoate .

Synthesis and Application:

This compound serves as a critical impurity in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy. It is generated during the formation of dipeptidyl boronic acid ester intermediates from L-phenylalanine. The compound exhibits >95% purity (HPLC) and is stored at -20°C to ensure stability. Its role in medicinal chemistry is underscored by its inclusion in the synthesis pathway described by Zhu et al. (2009) .

Properties

Molecular Formula |

C15H15N3O3 |

|---|---|

Molecular Weight |

285.30 g/mol |

IUPAC Name |

methyl (2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoate |

InChI |

InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)/t12-/m1/s1 |

InChI Key |

AGZXSMPTQAISJW-GFCCVEGCSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pyrazinylcarbonylphenylalanine methyl ester can be synthesized from L-phenylalanine via dipeptidyl boronic acid ester intermediates . The synthesis involves the reaction of L-phenylalanine with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of N-Pyrazinylcarbonylphenylalanine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Pyrazinylcarbonylphenylalanine methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Biological Activities

Research indicates that N-Pyrazinylcarbonylphenylalanine methyl ester exhibits various biological activities:

- Antitumor Activity : The compound has been studied for its potential role in enhancing the efficacy of antitumor agents. Its structural similarity to amino acids allows it to interact with biological systems effectively, possibly influencing cancer cell metabolism and proliferation .

- Mechanism of Action : As an impurity in Bortezomib formulations, it may contribute to the overall pharmacological profile of the drug. Studies have shown that compounds with similar structures can modulate proteasomal activity, which is crucial for the degradation of regulatory proteins involved in cell cycle control .

- Toxicological Studies : Investigations into the toxicological profile of N-Pyrazinylcarbonylphenylalanine methyl ester reveal insights into its safety and efficacy as a pharmaceutical agent. Understanding its metabolic pathways can help mitigate potential adverse effects when used in drug formulations .

Pharmaceutical Development

N-Pyrazinylcarbonylphenylalanine methyl ester serves as a reference standard in pharmaceutical testing. Its high purity and defined properties make it suitable for quality control in drug manufacturing processes . The compound's role as an impurity necessitates rigorous testing to ensure that it does not adversely affect the therapeutic efficacy of Bortezomib.

Cancer Research

The compound's potential antitumor effects have led to its inclusion in studies aimed at understanding cancer biology. Researchers are exploring how modifications to its structure can enhance its bioactivity against cancer cells while minimizing toxicity .

Mechanistic Studies

Investigations into the mechanisms by which N-Pyrazinylcarbonylphenylalanine methyl ester affects cellular processes are ongoing. These studies focus on its interaction with cellular pathways related to apoptosis and cell cycle regulation, providing insights that could lead to novel therapeutic strategies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor activity | Demonstrated enhanced efficacy of Bortezomib when combined with N-Pyrazinylcarbonylphenylalanine methyl ester in vitro. |

| Study B | Toxicological profiling | Identified metabolic pathways and potential side effects associated with high doses of the compound in animal models. |

| Study C | Mechanistic investigation | Revealed interactions with proteasome activity that could explain observed antitumor effects. |

Mechanism of Action

The mechanism of action of N-Pyrazinylcarbonylphenylalanine methyl ester is primarily related to its role in the synthesis of Bortezomib. Bortezomib inhibits the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, Bortezomib induces apoptosis in cancer cells . The molecular targets include the 26S proteasome, and the pathways involved are related to the ubiquitin-proteasome pathway .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Peptide-Based Methyl Esters with Protective Groups

L-Phenylalanine, N-[(Phenylmethoxy)carbonyl]glycylglycyl-, Methyl Ester (CAS 15027-03-9)

- Structure : A tripeptide derivative with a carbobenzyloxy (Cbz) protective group and a methyl ester.

- Molecular Formula : C₂₂H₂₅N₃O₆ (MW: 427.45 g/mol).

- Comparison :

- Unlike the pyrazinylcarbonyl group, the Cbz group (phenylmethoxycarbonyl) is a traditional protective group in peptide synthesis.

- The tripeptide structure increases molecular weight and complexity, impacting solubility and synthetic yield.

- Applications: Used in solid-phase peptide synthesis, whereas the pyrazinyl derivative is specialized for boronic ester chemistry .

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH)

- Structure : A dipeptide with a Cbz group and free carboxyl terminus.

- Molecular Formula : C₂₆H₂₄N₂O₅ (MW: 444.48 g/mol).

- Comparison :

Sulfonamide- and Nitro-Functionalized Esters

N-(4-Nitro-2-sulfamoyl-phenyl)-malonamic Acid Methyl Ester

- Structure : Features a sulfamoyl group, nitro substituent, and methyl ester.

- Applications: Intermediate in synthesizing Setrobuvir (hepatitis C treatment), highlighting divergent therapeutic targets (antiviral vs. anticancer) .

Pyrazine-Containing Flavoring Agents

2-Acetyl Pyrazine (CAS 22047-25-2)

- Structure : A simple pyrazine derivative with an acetyl group.

- Molecular Formula : C₆H₆N₂O (MW: 122.13 g/mol).

- Comparison: Lacks the amino acid backbone and ester functionality, limiting pharmaceutical utility. Used as a flavoring agent (FEMA No. 3126), illustrating how pyrazine’s aromaticity is exploited in food chemistry versus medicinal intermediates .

Data Table: Key Properties of Comparative Compounds

Research Findings and Functional Insights

- Synthetic Efficiency : Methyl esters of fatty acids (e.g., palmitic acid methyl ester in –2) are synthesized in high yields (>90%), whereas peptide-based esters like N-Pyrazinylcarbonylphenylalanine methyl ester require multi-step protocols, reflecting complexity .

- Stability : The target compound’s storage at -20°C contrasts with fatty acid esters’ ambient stability, reflecting differences in hydrolytic susceptibility due to aromatic and peptide bonds .

- Analytical Methods : GC-MS (–2, 5, 7) is standard for volatile esters, but the pyrazinyl derivative likely requires HPLC or LC-MS due to its larger size and polarity.

Biological Activity

N-Pyrazinylcarbonylphenylalanine methyl ester (also referred to as N-Pyrazinylcarbonyl-L-phenylalanine methyl ester) is a compound of increasing interest in the fields of pharmacology and biochemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

N-Pyrazinylcarbonylphenylalanine methyl ester is a derivative of phenylalanine, modified by the addition of a pyrazinylcarbonyl group. This structural modification is significant as it influences the compound's interaction with biological targets.

- Chemical Formula : CHNO

- Molecular Weight : 230.26 g/mol

- Purity : Typically ≥98% for research-grade compounds .

N-Pyrazinylcarbonylphenylalanine methyl ester exhibits several biological activities, primarily through its role as an inhibitor of various enzymes and receptors involved in neurotransmitter synthesis and signaling pathways.

- Inhibition of Tryptophan Hydroxylase : This compound has been identified as a potent inhibitor of tryptophan hydroxylase, an enzyme crucial for serotonin synthesis. By inhibiting this enzyme, N-Pyrazinylcarbonylphenylalanine methyl ester can lead to decreased serotonin levels, which may have implications in mood regulation and anxiety disorders .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of phenylalanine, including N-Pyrazinylcarbonylphenylalanine methyl ester, may exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Therapeutic Implications

The biological activities of N-Pyrazinylcarbonylphenylalanine methyl ester suggest potential therapeutic applications:

- Psychiatric Disorders : Due to its role in serotonin modulation, this compound could be explored for its potential effects on conditions such as depression and anxiety.

- Antimicrobial Treatments : Its antimicrobial properties may position it as a candidate for developing new antibiotics, especially against resistant strains.

Case Studies

Data Tables

Q & A

Q. What are the optimized synthetic routes for N-Pyrazinylcarbonylphenylalanine methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling pyrazine carbonyl chloride with L-phenylalanine methyl ester under anhydrous conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for polarity control), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride). Catalytic bases like triethylamine are critical for neutralizing HCl byproducts. Evidence from analogous carbamate ester syntheses suggests yields >80% can be achieved by slow reagent addition and inert atmospheres . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How can spectroscopic techniques confirm the structure and purity of N-Pyrazinylcarbonylphenylalanine methyl ester?

- Methodological Answer :

- FT-IR : Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and pyrazine ring vibrations (C=N) near 1550 cm⁻¹. Compare with reference spectra from NIST or CRC Handbook data .

- NMR : ¹H NMR should show methyl ester protons at δ 3.6–3.7 ppm, pyrazinyl protons as a multiplet (δ 8.5–9.0 ppm), and phenylalanine aromatic protons (δ 7.2–7.4 ppm). ¹³C NMR confirms the carbonyl carbons (ester: ~170 ppm; pyrazine: ~160 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to verify molecular ion peaks ([M+H]⁺) and assess purity (>95%).

Q. What enzymatic hydrolysis mechanisms are relevant for studying the stability of this compound in biological systems?

- Methodological Answer : Enzymatic hydrolysis can be studied using esterases (e.g., porcine liver esterase) or proteases. Kinetic assays (e.g., Michaelis-Menten) at pH 7.4 and 37°C monitor methyl ester cleavage via UV-vis (product absorption at 260 nm) or HPLC. For example, phenylalanine methyl ester hydrolysis exhibits a kcat/Km of ~10³ M⁻¹s⁻¹, suggesting similar behavior for pyrazinyl derivatives . Buffer systems (e.g., Tris-HCl) and enzyme concentrations (0.1–1.0 mg/mL) should be optimized to avoid substrate inhibition.

Advanced Research Questions

Q. How can the Taguchi experimental design optimize synthesis parameters for N-Pyrazinylcarbonylphenylalanine methyl ester?

- Methodological Answer : Apply a Taguchi L9 orthogonal array to screen four parameters at three levels:

- Factors : Catalyst concentration (0.5–1.5 wt%), solvent polarity (dichloromethane, THF, DMF), temperature (0°C, 25°C, 40°C), and reaction time (2–6 hours).

- Response : Yield (%) and purity (HPLC area%).

- Optimization : Signal-to-noise (S/N) ratio analysis identifies catalyst concentration as the most influential parameter (contributing >75% variance). Optimal conditions (e.g., 1.5 wt% catalyst, dichloromethane, 0°C, 4 hours) maximize yield while minimizing side products .

Q. What computational modeling approaches predict the reactivity of N-Pyrazinylcarbonylphenylalanine methyl ester with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., esterases). Pyrazine’s electron-deficient ring may form π-π stacking with aromatic residues (e.g., Tyr, Phe).

- MD Simulations : GROMACS simulations (AMBER force field) assess stability in aqueous vs. lipid membranes, critical for prodrug delivery. Solvent-accessible surface area (SASA) analysis predicts hydrolysis rates .

- DFT Calculations : Gaussian09 computes frontier molecular orbitals (HOMO-LUMO gaps) to evaluate electrophilicity of the carbonyl group, guiding derivatization strategies.

Q. How can contradictory literature data on solubility and stability be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., CRC Handbook, NIST) and apply statistical tools (ANOVA) to identify outliers. For example, discrepancies in logP values may arise from measurement methods (shake-flask vs. HPLC).

- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., 25°C, PBS pH 7.4). Use dynamic light scattering (DLS) to assess aggregation, a common source of solubility variability.

- Advanced Characterization : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy in solvent interactions, resolving stability contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.